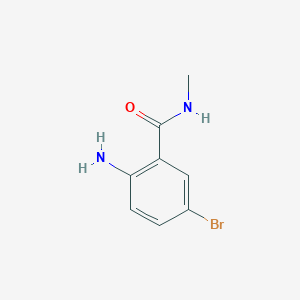
2-(1-Piperidinylmethyl)-1,4-oxazepane
Descripción general
Descripción
2-(1-Piperidinylmethyl)-1,4-oxazepane (2-PMO) is a synthetic piperidine-based compound with a wide range of applications in the scientific and medical fields. It has been studied extensively for its potential medical uses, including as an anti-inflammatory agent, a pain reliever, and an anti-cancer agent. 2-PMO has also been studied for its potential use as a laboratory reagent in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Catalytic Applications and Synthesis of Heterocycles
Research has shown that compounds structurally related to 2-(1-Piperidinylmethyl)-1,4-oxazepane are crucial in the catalysis of enantioselective transformations. For instance, the synthesis and application of transition metal complexes with oxazolinylboranes and cyclopentadienyl-bis(oxazolinyl)borates have been explored. These complexes catalyze the cyclization of aminoalkenes to yield pyrrolidines, piperidines, and azepanes with high enantiomeric excesses, indicating their significant role in the synthesis of complex nitrogen-containing cycles (K. Manna, 2012).
Electrooxidative Cyclization
Electrooxidative methods have been employed to synthesize novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols. This highlights the versatility of using electrochemical approaches to achieve cyclization, leading to heterocyclic compounds with potential chemical and pharmaceutical applications (M. Okimoto et al., 2012).
Synthesis and Biological Evaluation
Another application involves the design and synthesis of 3-benzazepin-1-ols as NR2B-selective NMDA receptor antagonists, which are derived from modifications of the piperidine ring of ifenprodil. This exemplifies the pharmaceutical relevance of derivatives related to 2-(1-Piperidinylmethyl)-1,4-oxazepane in the development of new therapeutics targeting neurological disorders (B. Tewes et al., 2010).
Protection Strategies for Sensitive Secondary Amines
Triazenes have been utilized as a protecting strategy for sensitive secondary amines like 4-piperidone, showcasing the importance of 2-(1-Piperidinylmethyl)-1,4-oxazepane and its derivatives in synthetic chemistry where protective groups are crucial for the successful synthesis of complex molecules (R. Lazny et al., 1999).
Propiedades
IUPAC Name |
2-(piperidin-1-ylmethyl)-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-6-13(7-3-1)10-11-9-12-5-4-8-14-11/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKKESOUKDFXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CNCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



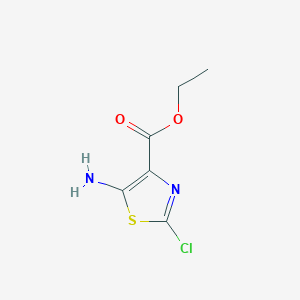
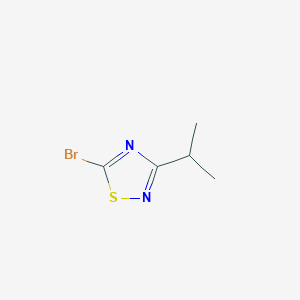


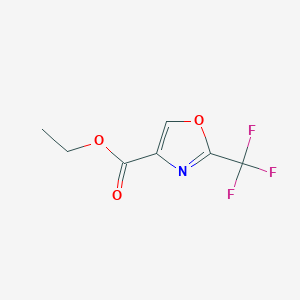
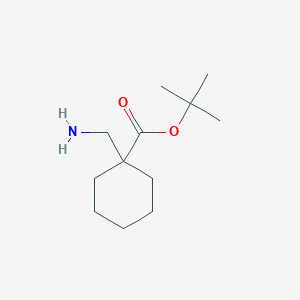

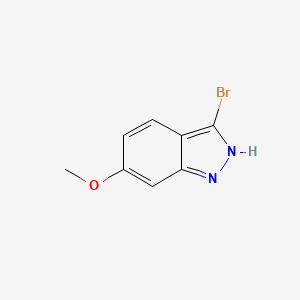
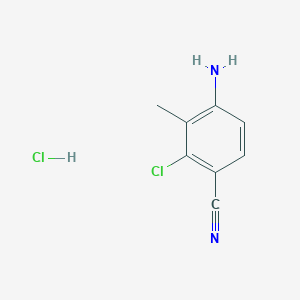
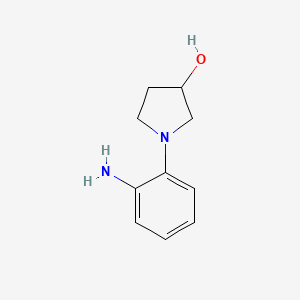
![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)

![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)
